molecular formula C14H21ClN4O2 B2991575 Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate CAS No. 1380917-55-4

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate

Cat. No.: B2991575
CAS No.: 1380917-55-4
M. Wt: 312.8
InChI Key: RHSAHPRXBZTVRM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is a chemical compound with the molecular formula C14H21ClN4O2. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl piperidin-3-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of both pyrazine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)17-10-5-4-6-19(9-10)12-8-16-7-11(15)18-12/h7-8,10H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSAHPRXBZTVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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